Droxicam, chemically known as 5-methyl-3-(2-pyridyl)-2H,5H-1,3-oxazino[5,6-c][1,2]benzothiazine-2,4(3H)-dione 6,6-dioxide, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam family. [, , ] It is classified as a prodrug of Piroxicam, another NSAID, undergoing hydrolysis in the digestive tract to release the active Piroxicam. [, , ] Due to its prodrug nature, Droxicam's interaction with the gastric mucosa is reduced, potentially leading to milder gastrointestinal side effects compared to Piroxicam. [, ]
The synthesis of droxicam involves several steps that can be performed using various methodologies. One notable method includes the following:
Droxicam has a complex molecular structure characterized by several functional groups:
Droxicam undergoes various chemical reactions, primarily related to its metabolism and interaction with biological systems:
The primary mechanism of action of droxicam involves the inhibition of cyclooxygenase enzymes:
Droxicam exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 156 - 158 °C |
Log P | 0.78 |
pKa | Approximately 5.0 |
These properties influence its formulation and delivery as a pharmaceutical agent.
Droxicam has several scientific and medical applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6